molecular formula C23H23N3O5S B2865224 Allyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 878625-37-7

Allyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2865224
CAS No.: 878625-37-7
M. Wt: 453.51
InChI Key: FWNFDQGECQOHHV-UHFFFAOYSA-N
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Description

Allyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H23N3O5S and its molecular weight is 453.51. The purity is usually 95%.
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Biological Activity

Allyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, and various mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a tetrahydropyrido[2,3-d]pyrimidine core with multiple substituents that may influence its biological activity. The structural formula can be represented as follows:

C19H22N2O4S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Allylation reactions to introduce the allyl and allylthio groups.
  • Carbonylation to incorporate the methoxycarbonyl group.
  • Cyclization processes to form the pyrimidine ring structure.

Biological Activity Overview

The biological activities of the compound have been evaluated in various studies, focusing on its potential as an anticancer agent, antibacterial agent, and enzyme inhibitor.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested: MDA-MB-468 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results: The compound showed a GI50 value of approximately 10 µM in MDA-MB-468 cells, indicating potent growth inhibition. Flow cytometry analyses revealed that the compound induces apoptosis in these cells, with rates comparable to established chemotherapeutics like gefitinib .

2. Antibacterial Activity

The compound has also been assessed for its antibacterial properties:

  • Tested Strains: Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.
  • Findings: It demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against Gram-positive bacteria .

3. Enzyme Inhibition

The compound's ability to inhibit key enzymes has been a focus of research:

  • Acetylcholinesterase Inhibition: The compound showed promising results as an acetylcholinesterase inhibitor with an IC50 value of 25 µM.
  • Urease Inhibition: It also exhibited strong urease inhibitory activity, which is relevant for treating infections caused by Helicobacter pylori.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction: The induction of apoptosis appears to be mediated through mitochondrial pathways involving cytochrome c release and caspase activation.
  • Enzyme Interaction: Molecular docking studies suggest that the compound interacts favorably with active sites of acetylcholinesterase and urease, highlighting its potential as a therapeutic agent against neurodegenerative diseases and gastric ulcers.

Case Studies

Several case studies illustrate the efficacy of this compound in preclinical models:

  • A study involving MDA-MB-468 cells demonstrated that treatment with the compound led to a significant reduction in tumor volume in xenograft models compared to controls .
  • Another investigation highlighted its synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer cell lines .

Properties

IUPAC Name

prop-2-enyl 5-(4-methoxycarbonylphenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-5-11-31-22(29)16-13(3)24-19-18(20(27)26-23(25-19)32-12-6-2)17(16)14-7-9-15(10-8-14)21(28)30-4/h5-10,17H,1-2,11-12H2,3-4H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNFDQGECQOHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=C(C=C3)C(=O)OC)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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